(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-17-11-18(20-12-17)19(23)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20,22H,11-14H2/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGZRIRZKQFXRQ-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723300 | |
| Record name | (4R)-N,N-Dibenzyl-4-hydroxy-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915205-76-4 | |
| Record name | (4R)-N,N-Dibenzyl-4-hydroxy-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide is C₁₉H₂₄N₂O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, which contributes to its biological activity. The presence of two benzyl groups and a hydroxyl group enhances its structural complexity and reactivity in biological systems.
Biological Activities
Preliminary studies suggest that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has the ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Similar derivatives have shown efficacy against various pathogens.
- Neuroprotective Effects : Compounds with analogous structures have been investigated for their ability to protect neuronal cells from damage.
These activities make it a candidate for further research in drug development targeting oxidative stress-related diseases and neurodegenerative disorders .
Drug Development
Due to its biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:
- Therapeutics for Oxidative Stress : Investigations are ongoing to assess its efficacy in treating conditions related to oxidative damage.
- Cancer Therapeutics : The compound's interaction with specific biological targets may provide insights into novel cancer treatments .
Mechanism of Action Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic mechanisms. Interaction studies may include:
Chemical Reactions Analysis
1.1. Esterification of 4-hydroxyproline
The process begins with the esterification of (2S,4R)-4-hydroxyproline using benzyl alcohol and catalytic p-TsOH, followed by tosylation to form a tosylate intermediate . This step ensures activation of the hydroxyl group for subsequent reactions.
Reaction Conditions :
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Reagent : Benzyl alcohol (4 equivalents), p-TsOH (1.2 equivalents)
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Solvent : Toluene
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Temperature : Reflux (4 hours)
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Yield : Quantitative
1.2. Amide Formation
The tosylate intermediate undergoes nucleophilic substitution with a benzyl carbamate (Cbz) group. This step employs NaHCO₃ and acetone as a co-solvent to facilitate the reaction .
Reaction Conditions :
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Reagent : NaHCO₃ (2 equivalents), Cbz-Cl (1.1 equivalents)
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Solvent : Water/acetone (1:1 v/v)
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Duration : Overnight at room temperature
1.3. Hydrogenation for Deprotection
Final deprotection of the benzyl ester group is achieved via catalytic hydrogenation using Pd/C under H₂ atmosphere . This step selectively removes the ester group while retaining the amide functionality.
Reaction Conditions :
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Catalyst : 10% Pd/C
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Solvent : Methanol
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Pressure : 1 atm H₂
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Duration : 2 hours
2.1. Functional Group Transformations
2.2. Stereochemical Control
The (2S,4R) configuration is maintained through careful control of reaction conditions and use of chiral starting materials. Analytical data confirms retention of stereochemistry:
3.1. Spectroscopic Data
3.2. Purification Methods
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HPLC : Reverse-phase chromatography using acetonitrile/water gradient
4.1. Biological Activity
The compound’s thiazole and hydroxyl groups suggest potential as a kinase inhibitor or protein-binding modulator. In vitro assays (e.g., YopH inhibition) could validate these properties .
4.2. Derivatization Reactions
| Reaction Type | Outcome |
|---|---|
| Thiazole modification | Substitution at thiazole position 5 |
| Hydroxylation | Oxidation to ketone (under acidic conditions) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
(2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile Derivatives
- Example : [68Ga]Ga-SB03045 (IC50 = 1.59 ± 0.45 nM for FAP binding) .
- Key Differences: The (2S,4S) configuration and fluorination at C4, combined with a carbonitrile group, enhance FAP affinity compared to non-fluorinated analogs.
(4R)-Thiazolidine-4-Carbonitrile Derivatives
- Example : [68Ga]Ga-SB03058 (IC50 = 0.68 ± 0.09 nM for FAP binding) .
- Key Differences : The thiazolidine ring introduces rigidity and sulfur-based electronic effects, contributing to superior FAP binding and 1.5× higher tumor uptake than [68Ga]Ga-FAPI-04 .
- Comparison : The target compound lacks sulfur but includes a hydroxyl group, which may improve solubility and reduce off-target interactions compared to thiazolidine derivatives.
Substituent Modifications
4-(4-Methylthiazol-5-yl)Benzyl Substituents
- Example: (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (CAS: 1448297-52-6) .
- Key Differences : The thiazole-containing benzyl group enhances π-π stacking with hydrophobic pockets in enzymes or receptors. This compound’s molecular weight (430.56 g/mol) and hazard profile (H302, H315) suggest moderate toxicity, common in bioactive pyrrolidines .
- Comparison : The target compound’s N,N-dibenzyl groups lack heterocyclic moieties, likely reducing target specificity but improving synthetic accessibility.
Nitrobenzyl and Dimethylcarbamoyl Substituents
- Example : 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (TCI N0828-1G) .
- Key Differences : The nitrobenzyl group increases electrophilicity, while the mercapto group (-SH) enhances reactivity but limits stability.
- Comparison : The target compound’s hydroxyl group is less reactive than mercapto, favoring stability under physiological conditions.
Activity Metrics (Table 1)
Preparation Methods
Starting Material Preparation
A common starting material is (2S,4R)-4-hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride or trans-4-hydroxy-L-proline derivatives. These are often converted into protected intermediates such as di-tert-butyl dicarboxylates or p-nitrobenzyloxycarbonyl derivatives to facilitate further transformations.
Amide Bond Formation with Dibenzylamine
The introduction of the dibenzyl amide group can be achieved by coupling the carboxylic acid or activated ester intermediate with dibenzylamine under mild conditions to preserve stereochemistry.
- Carbodiimide-mediated coupling or acid chloride formation followed by amine addition are common.
- Use of coupling agents like EDC or DCC with HOBt may be employed to improve yields and reduce racemization.
Benzyl Protection and Deprotection
The dibenzyl groups serve as protecting groups for the amide nitrogen during synthesis.
Hydroxyl Group Manipulations
The 4-hydroxy substituent is maintained or introduced via selective nucleophilic addition or hydroformylation steps.
- Hydroformylation using Rhodium catalysts (Rh(CO)2acac) with Biphephos ligand under H2/CO atmosphere at 70 °C for 16 hours can be used to functionalize intermediates.
- Nucleophilic addition of methanol in the presence of camphorsulfonic acid under reflux for 16 hours ensures selective modification of hydroxyl groups.
Representative Experimental Conditions and Yields
Large-Scale Synthesis Notes
Large-scale preparations (multi-kilogram scale) have been reported using aqueous sodium hydroxide and dichloromethane biphasic systems with careful temperature control (0–5 °C), followed by acidification and crystallization to isolate intermediates with yields exceeding 90%. These methods emphasize:
- Controlled addition of p-nitrobenzyl chloroformate to maintain stereochemical integrity
- Efficient phase separations and extractions
- Crystallization under acidic conditions to purify intermediates
Analytical and Stereochemical Considerations
- Diastereoselectivity is commonly monitored by ^1H NMR analysis of crude reaction mixtures to ensure the retention of the (2S,4R) configuration.
- Optical rotation measurements confirm stereochemical purity; for example, [α]_D = -58.0 ± 2.0° in methylene chloride is reported for the final compound.
- Chromatographic and spectroscopic methods (HPLC, MS) are employed for purity and identity confirmation.
Summary Table of Key Preparation Steps
Q & A
Q. What are the optimized synthetic routes for (2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves cyclization of proline-derived precursors, followed by benzylation and hydroxylation. For stereochemical control, asymmetric catalysis or chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] groups) are employed. Critical steps include:
- Ring formation : Use of L-proline derivatives to preserve the (2S,4R) configuration .
- Benzylation : Selective N,N-dibenzylation under anhydrous conditions with K₂CO₃ as a base to avoid racemization .
- Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening to introduce the 4R-hydroxyl group .
Purity is verified via chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) and optical rotation measurements .
Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key signals include the 4R-hydroxyl proton (δ 4.2–4.5 ppm, broad singlet) and pyrrolidine ring protons (coupling constants J2S,4R ≈ 8–10 Hz) .
- X-ray Crystallography : Resolves absolute configuration; intermolecular hydrogen bonds between the hydroxyl and carboxamide groups stabilize the crystal lattice .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 381.1932 [M+H]<sup>+</sup> for C20H24N2O2) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at -20°C to prevent oxidation of the hydroxyl group .
- Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous organic waste .
Advanced Research Questions
Q. How does the stereochemistry at the 2S and 4R positions influence the compound’s biological activity or target binding?
- Methodological Answer : The 4R-hydroxyl group forms hydrogen bonds with catalytic residues in enzyme active sites (e.g., proteases or kinases), while the 2S configuration ensures proper spatial alignment with hydrophobic pockets. Computational docking (AutoDock Vina) and MD simulations reveal:
- Binding affinity : (2S,4R) enantiomers show 10-fold higher IC50 values compared to (2R,4S) in DPP-IV inhibition assays .
- Selectivity : The dibenzyl groups reduce off-target interactions by occupying sterically hindered regions .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use consistent enzyme concentrations (e.g., 10 nM DPP-IV) and buffer conditions (pH 7.4 Tris-HCl) to minimize variability .
- Control for impurities : Validate compound purity (>98% by HPLC) and exclude batches with diastereomeric impurities .
- Meta-analysis : Compare data using tools like PRISMA to identify outliers caused by solvent effects (e.g., DMSO vs. ethanol) .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS with AMBER force fields to assess stability over 100 ns trajectories .
- QSAR Modeling : Use MOE® to correlate substituent effects (e.g., benzyl vs. nitrobenzyl) with IC50 values .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between stereoisomers with Schrödinger Suite .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the carboxamide group to carboxylic acid, confirmed by LC-MS (m/z shift +18 Da) .
- Oxidative Stress (H2O2) : Hydroxyl group oxidation to ketone, monitored via FTIR (C=O stretch at 1700 cm<sup>-1</sup>) .
- Thermal Stability : Decomposition above 150°C (TGA analysis) forms benzylamine byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
